molecular formula C11H13BrOS2 B14062811 1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one

1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one

Cat. No.: B14062811
M. Wt: 305.3 g/mol
InChI Key: DMADKKXOTMYRGT-UHFFFAOYSA-N
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Description

1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of bromine, sulfur, and a phenyl group

Preparation Methods

The synthesis of 1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2,3-Bis(methylthio)phenyl)propan-2-one. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, hydrogen peroxide, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The methylthio groups can undergo oxidation, leading to changes in the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar compounds to 1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one include:

    1-(2,3-Bis(methylthio)phenyl)propan-2-one: Lacks the bromine atom and has different reactivity.

    2-(Bis(methylthio)methylene)malononitrile: Contains similar methylthio groups but has a different core structure.

    Ethyl 2-cyano-3,3-bis(methylthio)acrylate: Shares the methylthio groups but has an acrylate moiety.

Properties

Molecular Formula

C11H13BrOS2

Molecular Weight

305.3 g/mol

IUPAC Name

1-[2,3-bis(methylsulfanyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C11H13BrOS2/c1-7(12)10(13)8-5-4-6-9(14-2)11(8)15-3/h4-7H,1-3H3

InChI Key

DMADKKXOTMYRGT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)SC)SC)Br

Origin of Product

United States

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